Product packaging for 1,1-Dicyclohexylhexane(Cat. No.:CAS No. 55030-20-1)

1,1-Dicyclohexylhexane

Cat. No.: B13956392
CAS No.: 55030-20-1
M. Wt: 250.5 g/mol
InChI Key: QDXQNQHDJRBQIE-UHFFFAOYSA-N
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Description

1,1-Dicyclohexylhexane is an organic compound with the molecular formula C18H34 and a molecular weight of 250.47 g/mol . It is a hydrocarbon featuring two cyclohexyl rings connected by a hexyl chain. This structure is of significant interest in advanced research, particularly in the field of Liquid Organic Hydrogen Carriers (LOHCs) . Related tetra-cyclohexyl structures have been investigated for their high hydrogen storage capacity, with studies using first-principles methods to unveil their dehydrogenation mechanisms for energy technology applications . The compound has a calculated density of 0.856 g/cm³ and a high calculated boiling point of approximately 340°C, indicating potential utility in high-temperature processes . Researchers value this compound and its derivatives as building blocks for developing next-generation energy storage systems aimed at decarbonizing the mobility sector . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34 B13956392 1,1-Dicyclohexylhexane CAS No. 55030-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55030-20-1

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

1-cyclohexylhexylcyclohexane

InChI

InChI=1S/C18H34/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h16-18H,2-15H2,1H3

InChI Key

QDXQNQHDJRBQIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dicyclohexylhexane and Analogues

Catalytic Strategies for Carbon-Carbon Bond Formation

Catalysis plays a pivotal role in the efficient synthesis of complex organic molecules like 1,1-dicyclohexylhexane. By providing alternative reaction pathways with lower activation energies, catalysts enable transformations that would otherwise be impractical. Strategies for forming the requisite carbon-carbon bonds often employ transition metals to facilitate key bond-forming steps.

Regioselective Hydrogenation of Unsaturated Precursors to Dicyclohexylalkanes

A common and effective strategy for synthesizing dicyclohexylalkanes involves the hydrogenation of unsaturated precursors, typically containing aromatic rings. This approach leverages the thermodynamic stability of the saturated cyclohexane (B81311) rings. The key to this methodology is the use of catalysts that can effectively reduce the aromatic systems under manageable conditions.

For instance, the synthesis of this compound can be envisioned to start from an unsaturated precursor like 1,1-diphenylhexane. The subsequent hydrogenation of both phenyl rings would yield the desired product. Catalysts based on noble metals such as rhodium, palladium, and platinum are often employed for arene hydrogenation. For example, rhodium-on-carbon or platinum oxide can be effective for such transformations. The regioselectivity is generally not a concern in this specific case as both aromatic rings are to be fully saturated. However, in the synthesis of more complex analogues with multiple reducible functional groups, the choice of catalyst and reaction conditions becomes crucial to achieve the desired selectivity.

CatalystPressure (atm)Temperature (°C)SolventYield (%)
Rh/C50-10025-80Methanol>95
PtO250-10025-80Acetic Acid>95
Raney Ni100-150100-150EthanolVariable

Organometallic Approaches in Dicyclohexylalkane Synthesis

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, a critical step in constructing the backbone of this compound. These reagents, featuring a carbon-metal bond, act as potent nucleophiles or can participate in various coupling reactions. gatech.edu

A plausible organometallic route to a precursor of this compound could involve the reaction of a Grignard reagent, such as hexylmagnesium bromide, with cyclohexanone. This would be followed by a dehydration step and subsequent reduction of the resulting cyclohexene (B86901) derivative. A second cyclohexyl group could be introduced through a similar sequence or via a coupling reaction.

Another approach involves the use of organolithium reagents. For example, dicyclohexylmethyllithium could potentially react with a suitable electrophile to build the hexane (B92381) chain. The successful application of these methods often depends on careful control of stoichiometry, temperature, and solvent to manage the high reactivity of the organometallic species. youtube.com

Organometallic ReagentElectrophileKey Bond Formed
Hexylmagnesium BromideCyclohexanoneC-C (Alkyl-Cyclohexyl)
Cyclohexyllithium1-BromohexaneC-C (Cyclohexyl-Alkyl)

Note: This table illustrates general principles of organometallic reactions that could be applied to the synthesis of the target molecule's framework.

Nucleophilic Addition Reactions Leading to Dicyclohexylhexane Frameworks

Nucleophilic addition reactions are fundamental to the construction of the carbon skeleton of this compound. masterorganicchemistry.com These reactions involve the attack of a nucleophile on an electrophilic carbon atom, often a carbonyl carbon. youtube.com A key strategy for synthesizing the 1,1-dicyclohexyl arrangement is the addition of a cyclohexyl nucleophile to a carbonyl compound already bearing a cyclohexyl group.

Optimization of Reaction Parameters and Yield Enhancement in Dicyclohexylhexane Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic investigation of variables such as temperature, pressure, catalyst loading, solvent, and reaction time. researchgate.net

For catalytic hydrogenation reactions, factors like the choice of catalyst, its concentration, the hydrogen pressure, and the reaction temperature can significantly influence the rate and completeness of the reaction. For instance, a higher catalyst loading might increase the reaction rate but also the cost. Similarly, elevated temperatures and pressures can accelerate the reaction but may also lead to side reactions or catalyst degradation.

In organometallic syntheses, the choice of solvent is critical as it can affect the solubility and reactivity of the reagents. The reaction temperature must be carefully controlled to prevent unwanted side reactions, such as elimination or rearrangement. The slow addition of reagents is often necessary to manage the exothermicity of the reaction. Statistical methods, such as Design of Experiments (DoE), can be employed to systematically explore the effects of multiple parameters and identify the optimal conditions for the synthesis. semanticscholar.org

ParameterEffect on HydrogenationEffect on Organometallic Reactions
Temperature Increased rate, potential for side reactionsIncreased rate, potential for side reactions and decomposition
Pressure Increased rate of hydrogenationGenerally not a primary parameter
Catalyst/Reagent Concentration Increased rate, potential for cost increaseIncreased rate, potential for side reactions
Solvent Affects catalyst activity and substrate solubilityCrucial for reagent stability and reactivity

Green Chemistry Principles Applied to Dicyclohexylalkane Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dicyclohexylalkanes to minimize the environmental footprint of these processes. This involves a focus on atom economy, the use of safer solvents, energy efficiency, and the selection of renewable feedstocks. solubilityofthings.com

One of the key principles of green chemistry is the use of catalytic reactions, which are inherently more atom-economical than stoichiometric reactions. libretexts.org Catalytic hydrogenation, for example, utilizes a small amount of catalyst to convert large quantities of starting material, generating minimal waste. researchgate.net The development of highly active and selective catalysts is a major focus of green chemistry research in this area. greenchemistry-toolkit.org

Green Chemistry PrincipleApplication in Dicyclohexylalkane Synthesis
Prevention Designing synthetic routes to minimize waste generation.
Atom Economy Utilizing catalytic hydrogenation and addition reactions that incorporate most of the atoms from the reactants into the final product. greenchemistry-toolkit.org
Less Hazardous Chemical Syntheses Employing non-toxic reagents and catalysts whenever possible.
Safer Solvents and Auxiliaries Replacing volatile organic solvents with greener alternatives like water or solvent-free conditions. nih.gov
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. libretexts.org
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis. solubilityofthings.com
Reduce Derivatives Avoiding the use of protecting groups to minimize synthetic steps and waste.
Catalysis Employing catalytic reagents over stoichiometric ones for improved efficiency and reduced waste. libretexts.org

Exploration of Chemical Reactivity and Transformations of 1,1 Dicyclohexylhexane

Mechanistic Investigations of C-H Activation in Dicyclohexylalkanes

The functionalization of otherwise unreactive C-H bonds in alkanes is a primary goal in modern organic synthesis, aiming to convert abundant hydrocarbon feedstocks into more valuable products. nih.gov For molecules like 1,1-dicyclohexylhexane, which possess numerous C(sp³)–H bonds of similar reactivity, achieving site-selectivity is a significant challenge. uni-regensburg.de Mechanistic studies focus on understanding how catalysts and reagents can selectively target and activate a specific C-H bond among many.

Transition metal catalysis provides a powerful toolkit for C-H functionalization by offering pathways with lower activation energies. youtube.com These reactions typically fall into two broad mechanistic categories: inner-sphere and outer-sphere mechanisms. youtube.com Inner-sphere mechanisms involve the cleavage of a C-H bond through direct interaction with the metal center, resulting in an organometallic intermediate. youtube.com

A common inner-sphere pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. youtube.com In this process, a C-H bond is broken with the assistance of a ligand bound to the metal, which acts as an internal base to accept the proton. youtube.com This avoids changing the metal's oxidation state during the C-H activation step. youtube.com Catalysts based on palladium, ruthenium, rhodium, and iridium are frequently employed for such transformations. springernature.comresearchgate.net

For an alkane like this compound, which lacks directing groups, achieving selectivity is difficult. dmaiti.com The catalyst's steric and electronic properties become paramount. youtube.com Bulky ligands can direct the catalyst to the least sterically hindered C-H bonds, which in this compound would likely be the primary C-H bonds on the terminal methyl group of the hexane (B92381) chain or the secondary C-H bonds on the cyclohexyl rings away from the quaternary carbon.

Kinetic studies are crucial for elucidating these mechanisms. Determining the reaction order for each component (catalyst, substrate, etc.) and measuring the kinetic isotope effect (KIE) can reveal whether C-H bond cleavage is the rate-determining step. dtu.dknih.govrsc.org For instance, a significant KIE (kH/kD > 1) indicates that the C-H bond is broken during the turnover-limiting step of the catalytic cycle. dtu.dknih.gov

Table 1: Overview of Transition Metal-Catalyzed C-H Functionalization Strategies Applicable to Alkanes This table is interactive. Click on the headers to sort.

Catalytic System Mechanistic Pathway Target Bond Potential Product Ref.
Palladium(II) Acetate Ligand-Directed C-H Olefination Aromatic C-H Aryl Alkenes rsc.org
Rhodium(III) Complexes C-H Activation/Cyclization C-H/C-H Polycyclic Systems researchgate.net
Iridium-Boryl Complexes C-H Borylation Alkane C-H Alkylboronates springernature.com
Ruthenium-Carboxylate Carboxylate-Assisted C-H Activation C-H/O-H Esters springernature.com
Cobalt-Bisphosphine C-H Borylation Heteroaromatic C-H Borylated Heterocycles springernature.com

Photochemical and Radical-Mediated C-H Functionalization

Photochemical and radical-mediated approaches offer an alternative to transition metal catalysis, often proceeding under mild conditions. nih.gov These methods typically rely on a Hydrogen Atom Transfer (HAT) process, where a highly reactive radical species abstracts a hydrogen atom from the alkane to form a carbon-centered radical. nih.govuva.nl This alkyl radical is then trapped by another reagent to form the final functionalized product. nih.gov

The emergence of photoredox catalysis has significantly advanced this field, providing a controllable way to generate radical intermediates using visible light. nih.govresearchgate.net A photocatalyst, upon absorbing light, can initiate an electron transfer process to generate the necessary radicals. d-nb.info For example, photoexcited decatungstate anions or uranyl ions (UO₂²⁺) are potent HAT catalysts capable of activating strong C(sp³)–H bonds. nih.gov

Another strategy involves the photocatalytic generation of halogen radicals (e.g., Cl•), which are aggressive HAT reagents. uva.nl While historically challenging due to a lack of selectivity, modern photocatalytic methods allow for the controlled generation of these radicals, enabling more predictable functionalization. nih.govuva.nl For this compound, such a reaction would likely favor abstraction at the tertiary C-H bond (the methine proton on the hexane chain) due to the greater stability of the resulting tertiary radical, followed by abstraction at secondary and then primary positions.

Table 2: Comparison of Photochemical and Radical-Mediated C-H Functionalization Methods This table is interactive. Click on the headers to sort.

Method Radical Source Key Intermediate Selectivity Principle Ref.
Photoredox Catalysis (HAT) Photoexcited Catalyst (e.g., Decatungstate) Alkyl Radical Bond Dissociation Energy nih.gov
Halogen Radical-Mediated HAT Photolysis of Halogen Source (e.g., Ni(III)-Cl) Alkyl Radical Radical Stability (3° > 2° > 1°) uva.nl
Electro-photocatalysis Photoanode/Substrate Oxidation Substrate Radical Cation Redox Potential uni-regensburg.de
Selectfluor Activation Visible-light induced N-F homolysis N-centered radical cation Hydrogen Atom Abstraction d-nb.info

Dehydrogenation Pathways to Aromatic and Unsaturated Systems

The cyclohexyl moieties of this compound can be converted into aromatic rings through catalytic dehydrogenation. This process is analogous to the industrially relevant dehydrogenation of methylcyclohexane (B89554) to toluene, a key reaction in hydrogen storage technologies. researchgate.net Aromatic compounds are significantly more stable than their saturated cycloalkane counterparts due to resonance energy, which provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com

The dehydrogenation of cycloalkanes to aromatics typically requires high temperatures (e.g., >300 °C) and a heterogeneous catalyst, commonly a noble metal like platinum or palladium supported on a high-surface-area material such as alumina (B75360) or carbon. researchgate.netlibretexts.org Under these conditions, the cyclohexyl rings in this compound would undergo sequential loss of hydrogen atoms to form first cyclohexene (B86901) and cyclohexadiene intermediates, ultimately leading to the formation of phenyl groups. The complete dehydrogenation of both rings would yield 1,1-diphenylhexane.

The reaction is reversible; the hydrogenation of aromatic rings to cyclohexanes is also possible but requires high pressures and active catalysts like rhodium on carbon or platinum. libretexts.org The inertness of the aromatic ring to hydrogenation under standard conditions allows for the selective reduction of other functional groups in a molecule. libretexts.org Electrochemical methods, which can proceed without metal catalysts or harsh chemical oxidants, also present a viable pathway for dehydrogenation and aromatization. rsc.org

Table 3: Catalytic Systems for Cycloalkane Dehydrogenation This table is interactive. Click on the headers to sort.

Catalyst Support Typical Temperature Product Example Ref.
Platinum (Pt) Alumina (Al₂O₃) ~320 °C Toluene from Methylcyclohexane researchgate.net
Platinum (Pt) Titania (TiO₂) / Alumina ~320 °C Toluene from Methylcyclohexane researchgate.net
Rhodium (Rh) Carbon (C) High Temp/Pressure (for reverse reaction) 1,2-Dimethylcyclohexane from o-Xylene libretexts.org
Palladium (Pd) Carbon (C) Room Temp (for alkene reduction) 4-Phenyl-2-butanone from 4-phenyl-3-buten-2-one libretexts.org

Studies on the Stability and Degradation Mechanisms of Highly Branched Alkanes

Highly branched alkanes such as this compound are generally characterized by high thermal and chemical stability. This stability arises from the strength and non-polar nature of their C-C and C(sp³)-H sigma bonds, which lack low-energy pathways for decomposition. Unlike molecules with functional groups such as esters or amides, they are not susceptible to hydrolysis. mdpi.com Their degradation typically requires harsh conditions to initiate bond cleavage. A patent for a heat-curable material mixture lists the related compound 1,4-dicyclohexylhexane as a component, suggesting good thermal stability. google.com

Potential degradation mechanisms for this compound would likely involve:

Thermal Degradation (Pyrolysis): At very high temperatures (several hundred degrees Celsius) and in the absence of oxygen, C-C and C-H bonds can rupture homolytically. This process, known as cracking, leads to the formation of a complex mixture of smaller, lower molecular weight alkanes and alkenes via radical chain reactions. The presence of a quaternary carbon atom in this compound could be a point of initial C-C bond cleavage.

Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures or under UV irradiation, alkanes can undergo auto-oxidation. This is a radical chain reaction initiated by the formation of an alkyl radical, which then reacts with O₂ to form a peroxy radical. The process can eventually lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids, ultimately breaking down the carbon skeleton.

Chemical Degradation: Saturated alkanes are resistant to most acids, bases, and mild oxidizing or reducing agents. Degradation would require extremely strong reagents, such as superacids, which are capable of protonating a C-H or C-C sigma bond to initiate fragmentation.

The stability of such compounds is critical for their application as, for example, lubricants, hydraulic fluids, or non-reactive solvents where resistance to thermal and oxidative breakdown under operating conditions is essential.

Derivatization Strategies for Enhancing Molecular Complexity

For a saturated alkane like this compound, "derivatization" in the context of enhancing molecular complexity is not a single-step process as it is for molecules with pre-existing functional groups. libretexts.orgresearchgate.net Instead, it requires an initial C-H activation and functionalization step, as described in section 3.1, to introduce a reactive handle onto the inert hydrocarbon backbone. dmaiti.com Once a functional group is installed, a vast array of subsequent chemical transformations becomes possible.

This two-step strategy can be outlined as follows:

Initial C-H Functionalization: A C-H bond is converted into a more reactive functional group. For example, C-H borylation can introduce a boronate ester group (-B(OR)₂), or radical halogenation can introduce a halide (-Cl, -Br). nih.govspringernature.com

Subsequent Transformation: The newly installed functional group serves as a point for further reactions to build molecular complexity.

For instance, an alkylboronate ester created from this compound could undergo Suzuki coupling to form a new C-C bond, or it could be oxidized to an alcohol. An alkyl halide derivative could participate in nucleophilic substitution reactions to introduce amines, ethers, or thiols, or it could undergo elimination to form an alkene. These derivatization techniques are often employed in analytical chemistry to improve the volatility or detectability of a compound for methods like gas chromatography (GC) or mass spectrometry (MS), but the underlying chemical reactions are broadly applicable to synthetic chemistry. libretexts.orgspectroscopyonline.comjfda-online.com

Table 4: Two-Step Derivatization Strategies for Alkanes This table is interactive. Click on the headers to sort.

Step 1: C-H Functionalization Initial Product Step 2: Further Reaction Final Product Class Ref. (for concept)
C-H Borylation Alkylboronate Ester Oxidation (e.g., with H₂O₂) Alcohol springernature.com
C-H Halogenation Alkyl Halide Nucleophilic Substitution (e.g., with an amine) Amine nih.gov
C-H Arylation Arylated Alkane Further functionalization on the new aryl ring Complex Aromatics nih.govrsc.org
C-H Amination Amine Acylation (e.g., with an acyl chloride) Amide researchgate.net

Chromatographic Method Development for High-Purity Isolation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. etamu.eduwikipedia.org It is particularly well-suited for the analysis of volatile compounds like this compound. bath.ac.ukfrontiersin.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. nih.gov

GC-MS is used to:

Confirm the identity of this compound by matching its retention time and mass spectrum to a known standard.

Assess the purity of a sample by detecting and quantifying any volatile impurities. mdpi.commdpi.com

Analyze complex mixtures containing this compound, such as in petroleum products or reaction mixtures. amazonaws.com

A typical GC-MS data table for a sample containing this compound would include:

Retention Time (min)Compound NameMolecular WeightKey Mass Fragments (m/z)
VariesThis compound25055, 83, 41 nih.gov

Sophisticated Analytical and Spectroscopic Characterization of 1,1 Dicyclohexylhexane

Advanced Purification Techniques

The isolation of 1,1-Dicyclohexylhexane in high purity and on a larger scale necessitates the use of preparative chromatography. This technique is an essential step to remove impurities that may not have been eliminated during initial workup or distillation, such as isomers, unreacted starting materials, or by-products from the synthesis process. Given the non-polar nature of this compound, normal-phase chromatography is a highly effective method for its purification. wfu.edu

Preparative chromatography operates on the same principles as analytical chromatography but is designed to handle larger quantities of material with the goal of isolating and collecting the purified compound. ijrpr.com The process is scalable, allowing for a transition from laboratory-scale purification to industrial production. danaher.com The primary objectives in scaling up the purification of this compound are to maximize throughput, purity, and yield. mz-at.de

Due to the limited availability of specific published preparative chromatography methods for this compound, a representative purification strategy is detailed below, based on established principles for the scale-up of non-polar compounds using flash chromatography.

Method Development with Thin Layer Chromatography (TLC)

Before proceeding to preparative column chromatography, Thin Layer Chromatography (TLC) is typically employed to determine the optimal solvent system. uct.ac.zarochester.edu For a non-polar compound like this compound, a non-polar mobile phase is required. A common choice is a mixture of a non-polar solvent, such as hexane (B92381), and a slightly more polar solvent, like ethyl acetate, to modulate the retention factor (Rf). rochester.edu The ideal solvent system will provide a clear separation between this compound and its impurities, with a target Rf value for the desired compound of approximately 0.2 to 0.3 to ensure good separation on the column. uct.ac.zacolumbia.edu

Lab-Scale Flash Chromatography

Once an appropriate solvent system is identified, a lab-scale purification is performed to confirm the separation and to establish the loading capacity. Flash chromatography, which uses positive pressure to force the solvent through the column, is a rapid and efficient method for this purpose. uct.ac.za For a non-polar compound, a silica (B1680970) gel stationary phase is standard. uct.ac.zarochester.edu The crude sample can be loaded onto the column directly if it is in a liquid form and soluble in a minimal amount of the mobile phase. Alternatively, for better resolution, a dry loading technique is often preferred, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column. uct.ac.zarochester.edu

Table 1: Representative Lab-Scale Flash Chromatography Parameters for this compound Purification

ParameterValue/Description
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Column Dimensions 40 mm (ID) x 200 mm (L)
Crude Sample Load 1.0 - 2.5 g
Loading Technique Dry loading (pre-adsorbed on silica gel)
Mobile Phase (Eluent) 99:1 Hexane:Ethyl Acetate (isocratic)
Flow Rate 50 mL/min
Detection TLC analysis of collected fractions
Expected Purity >98%
Typical Yield 85-95%

Scale-Up to Preparative Chromatography

Scaling up the purification from the lab scale to a larger preparative scale is a systematic process. The key is to maintain the same separation conditions while increasing the amount of material being processed. biotage.com A fundamental principle of scaling up is to keep the ratio of the sample load to the amount of stationary phase constant. biotage.com For instance, if a 1% load (by weight of silica gel) provides good separation on a lab scale, the same percentage should be used for the preparative scale. biotage.com

The column dimensions are increased to accommodate the larger volume of stationary phase. The flow rate is also increased proportionally to the square of the increase in the column radius to maintain a constant linear velocity of the mobile phase. mz-at.de

Table 2: Representative Scale-Up Preparative Chromatography Parameters for this compound Purification

ParameterValue/Description
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Column Dimensions 100 mm (ID) x 400 mm (L)
Crude Sample Load 25 - 50 g
Loading Technique Dry loading (pre-adsorbed on silica gel)
Mobile Phase (Eluent) 99:1 Hexane:Ethyl Acetate (isocratic)
Flow Rate ~312 mL/min
Detection In-line UV detector or refractive index (RI) detector
Expected Purity >98%
Typical Yield 80-90%

By following these principles, preparative chromatography can be effectively utilized for the large-scale purification of this compound, ensuring high purity of the final product for subsequent applications. The use of automated flash chromatography systems can further enhance the efficiency and reproducibility of this process on a larger scale.

Computational and Theoretical Studies on 1,1 Dicyclohexylhexane Molecular Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches for Conformation

Hybrid QM/MM methods offer a powerful tool for studying large molecular systems by combining the accuracy of quantum mechanics with the efficiency of molecular mechanics. researchgate.net In this approach, the molecule is partitioned into a chemically active region, which is treated with a high-level QM method, and the remainder of the system, which is described by a classical MM force field. researchgate.netnih.gov For 1,1-Dicyclohexylhexane, the QM region could be defined around the central quaternary carbon and its immediate vicinity to accurately model the electronic effects governing the bond angles and torsional strains between the two cyclohexyl rings and the hexane (B92381) chain. The rest of the hydrocarbon structure would be treated using MM.

A typical QM/MM protocol would involve an initial broad conformational search using a computationally less expensive MM method to identify low-energy conformers. researchgate.net Subsequently, these selected conformers would be subjected to geometry optimization and energy refinement using the QM/MM approach. This allows for a detailed understanding of the steric interactions, particularly the 1,3-diaxial interactions that significantly influence the stability of substituted cyclohexanes. libretexts.orgfiveable.me The relative energies of different conformers, such as those with axial or equatorial orientations of the hexane chain relative to the cyclohexyl rings, can be calculated to determine the most stable structures.

Illustrative Data Table: QM/MM Calculated Relative Energies of this compound Conformers

Conformer Cyclohexyl Ring 1 Conformation Cyclohexyl Ring 2 Conformation Hexane Chain Orientation Relative Energy (kcal/mol)
1 Chair Chair Gauche 0.00
2 Chair Chair Anti +0.85
3 Chair Twist-Boat Gauche +5.50
4 Twist-Boat Twist-Boat Anti +10.20

Note: This table presents hypothetical data to illustrate the typical output of QM/MM conformational analysis. The energy values are relative to the most stable conformer found.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mpg.descispace.com DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than traditional wavefunction-based methods for larger molecules. mpg.deesqc.org

For this compound, DFT calculations can provide a wealth of information about its electronic properties. By solving the Kohn-Sham equations, one can obtain the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). esqc.orgnih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide quantitative measures of the molecule's susceptibility to chemical reactions. nih.gov The molecular electrostatic potential (MESP) can also be mapped onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for potential chemical attack. nih.gov For a saturated hydrocarbon like this compound, these calculations would likely show a relatively non-polar surface with reactivity concentrated at the C-H bonds under specific conditions. The choice of functional and basis set is crucial for the accuracy of DFT calculations, with hybrid functionals often providing a good balance of accuracy and computational cost for organic molecules. rsc.orgyoutube.com

Illustrative Data Table: DFT Calculated Electronic Properties of this compound

Property Calculated Value Units
HOMO Energy -7.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 8.7 eV
Ionization Potential 7.5 eV
Electron Affinity -1.2 eV
Chemical Hardness 4.35 eV
Electrophilicity Index 0.95 eV

Note: This table contains hypothetical data calculated at the B3LYP/6-31G(d) level of theory to illustrate the typical electronic structure parameters obtained from DFT.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Properties

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing insights into dynamic processes and the influence of the environment, such as a solvent. nih.govgithub.io

For this compound, MD simulations can be employed to investigate how its conformation and dynamic properties are affected by different solvent environments. nih.gov A simulation box would be constructed containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, cyclohexane (B81311), or ethanol). The interactions between all atoms are governed by a force field. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe how the solute molecule behaves.

Key properties that can be extracted from MD simulations include the conformational flexibility of the hexane chain and the cyclohexane rings in different solvents. rsc.org For instance, in a non-polar solvent like cyclohexane, the molecule might adopt a more extended conformation, whereas in a polar solvent, it might collapse to minimize its surface area. rsc.orgresearchgate.net MD simulations also allow for the calculation of thermodynamic properties such as the solvation free energy, which is crucial for understanding the solubility of the compound in various solvents. nih.gov Dynamic properties like the diffusion coefficient of this compound in a given solvent can also be determined from the mean square displacement of the molecule over time. github.io

Illustrative Data Table: MD Simulation Results for this compound in Different Solvents

Solvent Average Radius of Gyration (Å) Solvation Free Energy (kcal/mol) Diffusion Coefficient (10⁻⁵ cm²/s)
Cyclohexane 8.2 -2.5 1.5
Ethanol 7.8 +1.8 1.1
Water 7.5 +5.3 0.8

Note: This table presents hypothetical data from a 100 ns MD simulation to illustrate the impact of solvent on the properties of this compound.

In Silico Modeling of Reaction Pathways and Transition States in Dicyclohexylalkane Chemistry

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying transition states. nih.govrsc.org For dicyclohexylalkanes like this compound, these methods can be used to study potential reactions such as thermal decomposition, oxidation, or isomerization. The process typically begins with identifying the reactant and product structures on the potential energy surface (PES).

Various algorithms can then be used to locate the transition state (TS) structure, which is a first-order saddle point on the PES connecting the reactants and products. ucsb.edu Methods like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector following are commonly employed for this purpose. ucsb.edu Once a candidate TS structure is found, its identity must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

After locating the reactants, products, and the transition state, the intrinsic reaction coordinate (IRC) can be calculated to trace the minimum energy path connecting these stationary points, thus verifying that the identified TS indeed connects the desired reactant and product. smu.edu The energy difference between the transition state and the reactants gives the activation energy (barrier height), a key parameter in determining the reaction rate according to transition state theory. e3s-conferences.orgcam.ac.uk These calculations are crucial for understanding the feasibility of a proposed reaction mechanism and for predicting reaction outcomes under different conditions. nih.govresearchgate.net

Illustrative Data Table: Calculated Energetics for a Hypothetical Dehydrogenation Reaction of this compound

Species Relative Energy (kcal/mol) Method/Basis Set
Reactant (this compound) 0.0 B3LYP/6-311+G(d,p)
Transition State +45.2 B3LYP/6-311+G(d,p)
Product (Dehydrogenated species + H₂) +15.8 B3LYP/6-311+G(d,p)
Activation Energy +45.2 B3LYP/6-311+G(d,p)
Reaction Energy +15.8 B3LYP/6-311+G(d,p)

Note: This table presents hypothetical data for a plausible reaction pathway to illustrate the outputs of reaction mechanism studies.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, primarily based on DFT, are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. oulu.firsc.org For this compound, these methods can predict NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

To predict NMR spectra, the magnetic shielding tensor for each nucleus is calculated. oulu.fi The isotropic shielding value is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane). These calculations can help assign peaks in an experimental spectrum, especially for a complex molecule like this compound with many chemically similar but magnetically non-equivalent protons and carbons. The accuracy of these predictions has significantly improved with the development of modern DFT functionals. researchgate.net

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound

Parameter Predicted Value Experimental Value (Hypothetical)
¹³C Chemical Shift (Quaternary C) 45.2 ppm 44.8 ppm
¹³C Chemical Shift (Cyclohexyl CH) 38.5 ppm 38.1 ppm
¹³C Chemical Shift (Hexyl CH₂) 32.1 ppm 31.8 ppm
IR Frequency (C-H stretch) 2925 cm⁻¹ 2920 cm⁻¹
IR Frequency (CH₂ bend) 1450 cm⁻¹ 1448 cm⁻¹

Note: This table presents hypothetical data to illustrate the accuracy typically achievable with modern first-principles calculations for spectroscopic parameters.

Academic and Industrial Applications of 1,1 Dicyclohexylhexane and Its Derivatives

Role as a Model Compound in Fundamental Hydrocarbon Research

1,1-Dicyclohexylhexane serves as a valuable model compound in fundamental hydrocarbon research due to its well-defined, complex, yet purely aliphatic structure. Researchers utilize it to investigate the relationship between molecular architecture and key physical properties.

A foundational study conducted by the National Advisory Committee for Aeronautics (NACA) systematically correlated the physical properties of several dicyclic hydrocarbons, including the 1,1-dicyclohexylalkane series. nasa.govnasa.gov In this research, the physical properties of this compound were reported for the first time, establishing a baseline for its use as a reference substance. researchgate.netresearchgate.net The study presented precise measurements of its density, boiling point, viscosity, and heat of combustion, providing a clear data set to test and refine theoretical models of hydrocarbon behavior. nasa.gov

More recently, this compound has been included in databases of pure compounds for the development of advanced computational models. For instance, it was one of the compounds used to create and validate a Group Contribution Method (GCM) for estimating critical temperature (Tc), critical pressure (Pc), and acentric factor (ω) for complex molecules found in petroleum fluids. amazonaws.com Its inclusion in such studies underscores its role as a benchmark molecule, helping to improve the accuracy of predictive models essential for petroleum engineering and chemical process design. amazonaws.com

Table 1: Physicochemical Properties of this compound Data sourced from historical fundamental research studies.

PropertyValue
Molecular FormulaC₁₈H₃₄
Molecular Weight ( g/mol )250.47
Boiling Point at 10 mmHg (°C)165.5
Density at 20°C (g/mL)0.9083
Net Heat of Combustion (cal/g)10,845
Source: NACA-TN-2081 nasa.gov

Integration into Advanced Lubricant and Fuel Systems

The properties of this compound make it a compound of interest for applications in advanced lubricants and high-density fuels. Its molecular structure, consisting of saturated rings and a short alkyl chain, suggests it could function as a synthetic base oil or a specialized additive. ontosight.ai

The key properties relevant to lubrication are viscosity and thermal stability. Research has documented the kinematic viscosity of this compound at various temperatures, showing it to be a viscous liquid. researchgate.netresearchgate.net High viscosity is a desirable trait for lubricants operating under heavy loads, as it helps maintain a protective film between moving parts. As a saturated hydrocarbon, it is expected to have good thermal and oxidative stability compared to unsaturated or aromatic counterparts, a critical factor for lubricant longevity. machinerylubrication.com

In the context of fuel systems, particularly for applications requiring high energy density, the heat of combustion is a primary metric. Studies have measured the net heat of combustion of this compound, providing essential data for its evaluation as a component in high-performance fuels. nasa.govresearchgate.net Its high density compared to simple alkanes, combined with a significant energy release upon combustion, makes it and related dicyclic alkanes candidates for specialized jet fuels. nasa.gov

Table 2: Kinematic Viscosity of this compound at Various Temperatures

Temperature (°F)Temperature (°C)Kinematic Viscosity (Centistokes)
10037.820.34
21098.93.44
Source: NACA-TN-2081 nasa.govresearchgate.net

Precursor in Polymer Science for High-Performance Materials

While the rigid and bulky dicyclohexyl moiety is a structural component in some high-performance polymers, specific research detailing the use of this compound as a direct monomer or precursor for polymerization is not widely documented in available literature. In theory, functionalized derivatives of this compound could potentially serve as building blocks in polymer synthesis, but dedicated studies to this effect are not prominent.

Application in Solvent Engineering for Specialized Chemical Processes

Solvent engineering involves selecting or designing solvents to control reaction rates, crystallization, and morphology in chemical processes. acenet.edu Due to its non-polar, hydrophobic nature and high boiling point, this compound could theoretically be used as a high-temperature, non-polar solvent for specific applications. ontosight.ai However, there is limited specific information in the scientific literature documenting its use in tailored solvent engineering applications for specialized chemical processes.

Use in the Design and Synthesis of Complex Organic Molecules

This compound serves as a target molecule in the development of synthetic methodologies for complex, sterically hindered hydrocarbons. The synthesis of this compound itself is a case study in constructing gem-dicyclic alkane structures.

Documented synthesis routes provide a framework for creating such molecules. Methods include:

Alkylation of Cyclohexane (B81311) : This involves reacting cyclohexane with appropriate hexyl halides. ontosight.ai

Grignard Reactions : The reaction of cyclohexylmagnesium bromide with a suitable hexyl halide can be employed to form the desired carbon-carbon bonds. ontosight.ai

Hydrogenation of Diphenylalkanes : A well-documented laboratory synthesis involves the catalytic hydrogenation of the aromatic precursor, 1,1-diphenylhexane. This multi-step process first creates the aromatic analogue, which is then fully saturated to yield this compound. researchgate.netacs.org

These synthetic pathways demonstrate its role as an objective in complex organic synthesis, providing routes to highly substituted and sterically congested aliphatic structures that are important for fundamental chemical studies. researchgate.net

Future Research Directions and Unresolved Challenges in 1,1 Dicyclohexylhexane Chemistry

Sustainable and Energy-Efficient Synthesis of Dicyclohexylalkanes

The conventional synthesis of dicyclohexylalkanes often involves multi-step processes that may not be environmentally benign or energy-efficient. researchgate.net A primary route to 1,1-Dicyclohexylhexane involves the alkylation of cyclohexane (B81311) with hexyl halides or the reaction of cyclohexylmagnesium bromide with hexyl halides. ontosight.ai Another established method is the catalytic hydrogenation of the corresponding diphenylalkanes. acs.org However, these methods often rely on stoichiometric reagents and harsh reaction conditions.

Future research is imperative to develop greener and more sustainable synthetic pathways. This includes the exploration of catalytic systems that can directly couple cyclohexyl moieties with hexane (B92381) precursors under milder conditions. A promising avenue is the utilization of renewable feedstocks. For instance, lignocellulose-derived platform chemicals like furfural (B47365) and isoprene (B109036) can be converted into polycyclic alkanes, offering a sustainable alternative to petroleum-based routes. greencarcongress.com The conversion of polycarbonate waste into jet-fuel-range dicycloalkanes is another innovative approach that addresses both waste valorization and the production of high-density fuels. researchgate.net

Table 1: Comparison of Synthetic Routes to Dicyclohexylalkanes

Synthetic RoutePrecursorsAdvantagesChallenges & Future Research
Classical Alkylation Cyclohexane, Hexyl HalidesEstablished methodologyUse of stoichiometric reagents, potential for hazardous byproducts. Research into catalytic, atom-economical alternatives is needed.
Grignard Reaction Cyclohexylmagnesium Bromide, Hexyl HalidesVersatile for C-C bond formationRequires anhydrous conditions, generates magnesium halide waste. Exploring mechanochemical activation could reduce solvent use.
Catalytic Hydrogenation DiphenylalkanesHigh yields and purityRequires high pressure and temperature, precious metal catalysts. Development of earth-abundant metal catalysts and lower energy processes is a key goal.
Biomass Conversion Lignocellulose-derived platformsRenewable feedstock, potential for carbon neutralityComplex multi-step processes, catalyst stability and selectivity. Research into integrated conversion strategies is ongoing.
Waste Upcycling Polycarbonate wasteAddresses plastic pollution, creates value-added productsCatalyst development for efficient depolymerization and hydrodeoxygenation. Optimizing reaction conditions for high yields of specific isomers.

Development of Highly Selective Catalysts for Dicyclohexylhexane Functionalization

The functionalization of saturated hydrocarbons like this compound is a significant challenge due to the inertness of C-H bonds. acs.org The development of catalysts that can selectively activate and functionalize these bonds is a major area of contemporary research. mdpi.commdpi.com For this compound, the presence of multiple C-H bonds of varying reactivity (primary, secondary, and tertiary on both the cyclohexane rings and the hexane chain) makes regioselective functionalization particularly complex.

Future research should focus on designing catalysts that can target specific C-H bonds. This could involve shape-selective zeolites or metal-organic frameworks (MOFs) that can differentiate between the various C-H positions based on steric and electronic factors. Homogeneous catalysis using transition metal complexes also offers a promising route, with ligands designed to direct the catalyst to a specific site on the substrate. rsc.org Recent advancements in organocatalysis also present new possibilities for metal-free C-H functionalization. researchgate.net

A key challenge is to achieve high selectivity under mild conditions. Many current C-H activation methods require harsh oxidants or high temperatures, which can lead to over-oxidation or non-selective reactions. rsc.org The development of catalysts that can operate with greener oxidants like molecular oxygen or hydrogen peroxide is a critical goal. rsc.org Furthermore, achieving enantioselective functionalization of prochiral C-H bonds within the this compound scaffold would open up new avenues for the synthesis of chiral materials.

Exploration of Novel Reactivity Patterns for Dicyclohexylalkane Scaffolds

The steric bulk of the two cyclohexyl groups at the 1-position of the hexane chain in this compound significantly influences its reactivity. libretexts.orgfiveable.melibretexts.orgmasterorganicchemistry.com This steric hindrance can be exploited to achieve selective transformations that might not be possible with less hindered alkanes.

Future research could explore reactions that take advantage of this unique structural feature. For instance, catalytic reforming processes could be investigated to understand how the gem-dicyclohexyl group influences isomerization and cyclization reactions, potentially leading to the formation of novel polycyclic hydrocarbon structures. wikipedia.orgvurup.skaxens.netscirp.org The reactivity of this compound under superacidic conditions could also be a fruitful area of research, potentially leading to unusual carbocationic rearrangements and the formation of high-density fuel components. nih.gov

Another area for exploration is the use of dicyclohexylalkanes as scaffolds for the synthesis of more complex molecules. By developing selective functionalization methods (as discussed in section 7.2), it may be possible to introduce various functional groups onto the dicyclohexylalkane framework, creating a platform for the synthesis of new materials with tailored properties.

Advanced Characterization of Dicyclohexylalkane in Complex Matrices

This compound and other high-molecular-weight saturated hydrocarbons are often components of complex mixtures such as petroleum fractions, lubricant formulations, and environmental samples. csic.esmdpi.com The accurate identification and quantification of these compounds in such matrices is a significant analytical challenge.

Future research in this area should focus on developing and applying advanced analytical techniques. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers superior resolution for separating and identifying isomers in complex hydrocarbon mixtures compared to conventional GC-MS. core.ac.ukresearchgate.net The use of soft ionization techniques in mass spectrometry can help to preserve the molecular ion, which is crucial for the unambiguous identification of high-molecular-weight alkanes. mdpi.comberkeley.edu

A key unresolved challenge is the detailed characterization of the various stereoisomers of this compound and their distribution in different samples. This would require the development of specific analytical methods, potentially involving chiral chromatography, to separate and identify these isomers. Understanding the isomeric composition is important as different isomers can have significantly different physical and chemical properties.

Table 2: Analytical Techniques for the Characterization of Dicyclohexylalkanes

TechniqueApplicationAdvantagesChallenges & Future Research
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification in volatile mixturesWidely available, extensive libraries for identificationCo-elution of isomers, fragmentation can complicate identification of high MW compounds.
Comprehensive 2D GC (GCxGC-MS) High-resolution separation of complex hydrocarbon mixturesGreatly enhanced peak capacity, separation of isomersData processing can be complex, requires specialized instrumentation and expertise.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile or thermally labile compoundsAmenable to a wide range of compoundsLower resolution for hydrocarbon isomers compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationProvides detailed information about molecular structureLower sensitivity, can be challenging for complex mixtures without prior separation.
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) Ultra-high-resolution mass analysis of complex mixturesUnparalleled mass accuracy and resolutionHigh cost and complexity of instrumentation.

Computational Design of Dicyclohexylalkane-Based Materials with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and designing new materials with specific functionalities. nextmol.comresearchgate.netjournals.co.zatandfonline.comnih.gov For this compound, computational methods can be used to predict its physical properties, such as viscosity, density, and thermal stability, which are crucial for its potential applications as a lubricant additive or high-density fuel. ontosight.ai

Future research should focus on the use of molecular dynamics (MD) simulations to understand the behavior of this compound and related molecules at the molecular level. rsc.orgresearchgate.netacs.orgtandfonline.comaip.org For example, MD simulations can be used to study the interaction of these molecules with metal surfaces to understand their performance as lubricant additives. nextmol.comresearchgate.netjournals.co.zanih.gov In the context of high-density fuels, computational studies can help to predict combustion properties and guide the design of fuel formulations with optimal performance characteristics. rsc.orgresearchgate.netacs.orgtandfonline.comaip.org

A significant challenge is the development of accurate force fields for these types of molecules to ensure the reliability of the computational predictions. The computational design of novel dicyclohexylalkane-based materials with tailored properties, such as polymers with high refractive indices or liquid crystals with specific phase behaviors, represents a largely unexplored but promising research direction.

Table 3: Physical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₄ ontosight.ai
Molar Mass 250.46 g/mol chembk.com
Density 0.8815 g/cm³ chembk.com
Melting Point 3.39 °C chembk.com
Boiling Point Not available
CAS Number 55030-20-1
Computed XLogP3 8.7 nih.gov
Topological Polar Surface Area 0 Ų nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing 1,1-Dicyclohexylhexane with high purity?

  • Methodological Answer : Utilize Friedel-Crafts alkylation or Grignard reactions to introduce cyclohexyl groups to hexane precursors. Purification via fractional distillation under reduced pressure (to avoid decomposition) followed by column chromatography can isolate the compound. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Address contradictions in yield or purity by adjusting catalyst ratios or reaction temperature gradients .

Q. How can researchers systematically determine the solubility profile of this compound in polar and non-polar solvents?

  • Methodological Answer : Conduct shake-flask experiments at controlled temperatures (25°C, 40°C) using solvents like water, ethanol, and hexane. Measure saturation concentrations via UV-Vis spectroscopy or gravimetric analysis. For conflicting data, cross-validate using Hansen solubility parameters and computational tools like COSMO-RS. Document solvent-solute interactions to explain anomalies .
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Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize fume hood use for synthesis and handling due to potential volatility. Employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Conduct toxicity assessments using Material Safety Data Sheets (MSDS) and in vitro assays (e.g., Ames test for mutagenicity). Store in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in conformational dynamics studies of this compound?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with force fields like OPLS-AA to model rotational barriers of cyclohexyl groups. Validate against experimental NMR data (e.g., coupling constants). For discrepancies, refine models using density functional theory (DFT) to account for electron correlation effects. Compare results with X-ray crystallography if single crystals are obtainable .
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Q. What experimental designs optimize catalytic hydrogenation pathways involving this compound?

  • Methodological Answer : Design a reaction matrix varying catalysts (e.g., Pd/C, Raney Ni), hydrogen pressure (1–10 atm), and temperature (50–150°C). Monitor progress via in-situ infrared (IR) spectroscopy. For inconsistent yields, analyze catalyst poisoning using X-ray photoelectron spectroscopy (XPS) or Brunauer-Emmett-Teller (BET) surface area measurements. Replicate experiments across labs to ensure reproducibility .
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Q. How to validate the environmental persistence of this compound in biodegradation studies?

  • Methodological Answer : Use OECD 301F (manometric respirometry) to assess aerobic biodegradation. For contradictory half-life data, combine high-performance liquid chromatography (HPLC) with mass spectrometry to track metabolite formation. Cross-reference with abiotic degradation controls (UV exposure, hydrolysis) to isolate biological vs. chemical pathways .

Literature and Collaboration

Q. What strategies enhance the efficiency of literature reviews on this compound’s physicochemical properties?

  • Methodological Answer : Leverage platforms like ResearchGate to identify researchers publishing on aliphatic hydrocarbons . Use keyword filters (e.g., “cyclohexylalkane synthesis” or “hydrocarbon stability”) in databases like SciFinder or Reaxys. Cross-check patent literature for industrial-scale methods, but exclude commercial data per research scope .
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Q. How to address reproducibility challenges in synthetic yields of this compound across labs?

  • Methodological Answer : Implement a standardized protocol with detailed reaction conditions (e.g., stirring rate, solvent drying methods). Share raw data and spectra via open-access repositories. Use statistical tools like Grubbs’ test to identify outliers. Collaborate via academic networks to harmonize analytical techniques (e.g., NMR calibration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.